H-Trp-NH2.HCl

Description

Properties

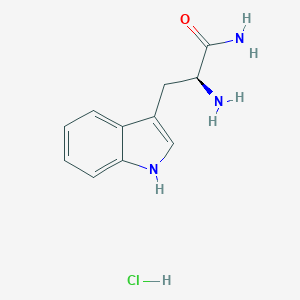

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBDANBSEWOYKN-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036172 | |

| Record name | L-Tryptophanamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-65-1 | |

| Record name | 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5022-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tryptophanamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-1H-indole-3-propionamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-Trp-NH2.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Trp-NH2.HCl, or L-Tryptophanamide hydrochloride, is the hydrochloride salt of the amide derivative of the essential amino acid L-tryptophan. As an endogenous metabolite, it is found in various biological fluids, including urine and blood.[1][2] Its structural similarity to tryptophan suggests potential involvement in similar biological pathways, making it a molecule of interest in biochemical and pharmaceutical research. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, solubility, and stability, supported by experimental methodologies.

Chemical and Physical Properties

This compound is a white to off-white solid, typically in crystalline or powder form.[3] The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions compared to its free base form.[1]

Table 1: Quantitative Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ClN₃O | [1] |

| Molecular Weight | 239.70 g/mol | |

| CAS Number | 5022-65-1 | |

| Appearance | White to off-white or pale cream solid (crystals or powder) | |

| Melting Point | 250 °C | |

| Solubility in Water | 100 mg/mL (417.19 mM); requires sonication | |

| Solubility in DMSO | 100 mg/mL (417.19 mM) with sonication; 45-48 mg/mL (187.73-200.25 mM) | |

| pKa | Not experimentally determined in available literature. |

Experimental Protocols

Determination of Aqueous Solubility (Gravimetric Method)

A standard method for determining the solubility of compounds like this compound is the gravimetric method.

Methodology:

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Agitation: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a pre-weighed, fine-pore filter to remove any undissolved solid.

-

Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent (water) is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is calculated by subtracting the initial weight of the container.

-

Solubility Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

Figure 1. Experimental workflow for determining aqueous solubility by the gravimetric method.

Stability-Indicating HPLC Method

To assess the stability of this compound and identify potential degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed.

Methodology:

-

Forced Degradation Studies: Solutions of this compound are subjected to various stress conditions as per ICH guidelines, including:

-

Acidic hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60-80 °C).

-

Alkaline hydrolysis: 0.1 M NaOH at elevated temperatures.

-

Oxidative degradation: 3% H₂O₂ at room temperature.

-

Thermal degradation: Heating the solid compound.

-

Photolytic degradation: Exposing the solution to UV light.

-

-

Chromatographic Conditions Development: A reverse-phase HPLC method is developed to separate the parent compound from its degradation products. This typically involves:

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths to ensure peak purity.

-

-

Method Validation: The developed method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stability and Degradation

This compound is generally stable when stored as a solid in a sealed container, away from moisture, at 4°C. In solution, its stability can be influenced by the solvent and storage temperature. Stock solutions in DMSO or water should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation.

The tryptophan indole (B1671886) ring is susceptible to oxidation, which can lead to the formation of various degradation products, such as kynurenine (B1673888) and N-formylkynurenine. This degradation can be accelerated by exposure to light, heat, and oxidizing agents. The primary amine and amide functional groups can also undergo hydrolysis, particularly under strong acidic or basic conditions.

Reactivity and Biological Context

The reactivity of this compound is dictated by its functional groups: the indole ring, the primary amine, and the primary amide.

-

Indole Ring: The indole nucleus can undergo electrophilic substitution reactions. It is also prone to oxidation, as mentioned in the stability section.

-

Amine Group: The primary amine is nucleophilic and can react with electrophiles. It is also basic and will be protonated at physiological pH.

-

Amide Group: The amide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid (tryptophan) under acidic or basic conditions, typically requiring heat.

As a derivative of tryptophan, this compound may interact with biological systems that recognize and process tryptophan. Tryptophan itself is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and is metabolized through the kynurenine pathway, which plays a role in immune regulation. Tryptophan and its metabolites can also influence signaling pathways such as the mTOR and calcium-sensing receptor (CaSR) pathways, which are involved in cell growth, inflammation, and barrier function.

Figure 2. A potential signaling pathway involving tryptophan that may be relevant to this compound.

Conclusion

This compound is a stable, water-soluble derivative of L-tryptophan. Its chemical properties are largely defined by its constituent functional groups. While specific data on its pKa and reactivity are limited, established analytical techniques can be employed for their determination. Its identity as an endogenous metabolite and its structural relationship to tryptophan suggest its potential for interesting biological activities, warranting further investigation by researchers in drug discovery and development.

References

Navigating the Solubility of H-Trp-NH2.HCl: A Technical Guide for Researchers

An In-depth Examination of L-Tryptophanamide Hydrochloride Solubility in Dimethyl Sulfoxide (DMSO) and Common Aqueous Buffers for Scientific Applications.

This technical guide provides a comprehensive overview of the solubility characteristics of H-Trp-NH2.HCl (L-Tryptophanamide hydrochloride), an endogenous metabolite of L-tryptophan. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in DMSO and aqueous buffers, outlines detailed experimental protocols for solubility determination, and presents visual workflows to guide laboratory practices.

Core Concept: Understanding the Solubility of this compound

This compound, the hydrochloride salt of L-tryptophanamide, is a solid compound that requires careful consideration of its solubility for effective use in experimental settings. Its solubility is influenced by the choice of solvent, with significant differences observed between organic solvents like DMSO and aqueous buffer systems. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

Quantitative Solubility Data

The solubility of this compound has been reported by various suppliers, with some discrepancies in the values for DMSO. The following table summarizes the available quantitative data to provide a clear comparison for researchers preparing stock solutions.

| Solvent System | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source(s) | Notes |

| DMSO | 1 - 100 | 4.17 - 417.19 | [1][2][3] | A wide range has been reported. It is advisable to start with a lower concentration and use techniques like sonication to aid dissolution.[2] The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3] |

| PBS (pH 7.2) | ~5 | ~20.86 | Organic solvent-free aqueous solutions can be prepared by direct dissolution in aqueous buffers. It is not recommended to store aqueous solutions for more than one day. | |

| Dimethyl Formamide (DMF) | ~1 | ~4.17 | - | |

| Ethanol | Insoluble | - | - |

Molecular Weight of this compound is 239.7 g/mol .

Experimental Protocols

The following protocols provide a general framework for determining the solubility of this compound and preparing solutions for experimental use.

Protocol 1: Determination of this compound Solubility

-

Preparation of Reagents and Compound:

-

Equilibrate the vial of solid this compound to room temperature before opening.

-

Prepare a series of test solvents, including DMSO and various aqueous buffers (e.g., PBS, Tris-HCl) at the desired pH values.

-

-

Initial Solubility Assessment:

-

Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a calculated volume of the primary solvent (e.g., 100 µL of DMSO for a target concentration of 10 mg/mL) to the tube.

-

Vortex the tube vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved particulate matter.

-

-

Enhancing Dissolution:

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

-

Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid degradation of the compound.

-

-

Incremental Solvent Addition:

-

If the compound remains insoluble, add small, incremental volumes of the solvent, vortexing and sonicating after each addition, until the compound is fully dissolved.

-

Record the final volume of solvent used to calculate the solubility in mg/mL.

-

-

Aqueous Buffer Solubility:

-

Repeat steps 2-4 using the desired aqueous buffers.

-

For aqueous solutions, it is crucial to verify the pH of the final solution, as the dissolution of the hydrochloride salt may slightly alter it.

-

Protocol 2: Preparation of a Stock Solution in DMSO and Dilution in Aqueous Buffer

-

Preparation of Concentrated Stock Solution:

-

Based on the determined solubility, weigh the required amount of this compound to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mg/mL).

-

Ensure complete dissolution, using sonication if necessary.

-

-

Dilution into Aqueous Buffer:

-

To prepare a working solution, perform a serial dilution of the DMSO stock solution into the desired aqueous buffer (e.g., cell culture medium).

-

It is critical to add the DMSO stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.

-

The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

-

-

Storage of Stock Solutions:

-

Aliquoted stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. Avoid repeated freeze-thaw cycles.

-

Aqueous solutions should be prepared fresh before use and are not recommended for long-term storage.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows for handling this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for preparing this compound solutions for biological assays.

References

Spectroscopic Profile of H-Trp-NH2.HCl: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl), a key building block in peptide synthesis and a significant metabolite. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. The ¹H and ¹³C NMR data are based on the closely related compound, Methyl L-tryptophanate hydrochloride, and are expected to be very similar for L-Tryptophanamide hydrochloride. The mass spectrometry data corresponds to the free base, L-Tryptophanamide.

Table 1: ¹H NMR Spectroscopic Data (Reference: Methyl L-tryptophanate hydrochloride in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.2 | s | Indole N-H |

| ~8.8 | br s | NH₃⁺ |

| ~7.54 | d | Ar-H |

| ~7.39 | d | Ar-H |

| ~7.28 | s | Ar-H |

| ~7.09 | t | Ar-H |

| ~7.01 | t | Ar-H |

| ~4.2 | m | α-CH |

| ~3.3-3.4 | m | β-CH₂ |

| ~7.5-8.0 | br s (2H) | -CONH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Reference: Methyl L-tryptophanate hydrochloride in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~136 | Ar-C |

| ~127 | Ar-C |

| ~124 | Ar-CH |

| ~121 | Ar-CH |

| ~118 | Ar-CH |

| ~118 | Ar-C |

| ~111 | Ar-CH |

| ~109 | Ar-C |

| ~54 | α-CH |

| ~27 | β-CH₂ |

Table 3: IR Spectroscopic Data (Expected Absorptions)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Amine, Amide, and Indole stretching |

| 3100-3000 | C-H | Aromatic stretching |

| 2960-2850 | C-H | Aliphatic stretching |

| ~1680 | C=O | Amide I band |

| ~1600 | N-H | Amine bending |

| 1580-1450 | C=C | Aromatic ring stretching |

Table 4: Mass Spectrometry Data (L-Tryptophanamide, [M+H]⁺)

| m/z | Interpretation |

| 204.1131 | [M+H]⁺ (Molecular ion of the free base) |

| 187.1 | [M+H - NH₃]⁺ |

| 159.1 | |

| 132.2 | Indole fragment |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this compound are provided below. These are generalized procedures that are standard in the field for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote ionization.

-

Data Acquisition: The mass spectrum is acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). The sample solution is infused into the ESI source, where it is nebulized and ionized. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. For tandem mass spectrometry (MS/MS), the molecular ion of interest is selected and fragmented to provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

L-Tryptophanamide HCl: A Comprehensive Technical Overview for Researchers

For Immediate Release: A detailed technical guide on L-Tryptophanamide hydrochloride (HCl), a derivative of the essential amino acid L-tryptophan. This document serves as a critical resource for researchers, scientists, and professionals in drug development, providing in-depth information on its chemical properties, analytical methodologies, and biological significance.

L-Tryptophanamide HCl is the hydrochloride salt of L-tryptophanamide, which is the amide form of L-tryptophan.[1] It is utilized in various research applications, including peptide synthesis and as a chiral building block in asymmetric synthesis. Understanding its fundamental characteristics is crucial for its effective application in scientific research.

Core Physicochemical Data

A summary of the key quantitative data for L-Tryptophanamide HCl is presented below, offering a quick reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClN₃O | [2][3] |

| Alternate Formula | C₁₁H₁₃N₃O·HCl | [4] |

| Molecular Weight | 239.70 g/mol | [2] |

| CAS Number | 5022-65-1 | |

| Appearance | White to light yellow or pale cream crystalline powder | |

| Purity (by HPLC) | >98.0% | |

| Solubility in DMSO | 48 mg/mL (200.25 mM) |

Analytical and Experimental Protocols

Accurate and reproducible experimental data are foundational to scientific advancement. Below are detailed methodologies for the analysis of tryptophan derivatives, which are applicable to L-Tryptophanamide HCl.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of tryptophan-related compounds, which can be adapted for L-Tryptophanamide HCl.

Objective: To determine the concentration of L-Tryptophanamide HCl in a given sample.

Materials:

-

L-Tryptophanamide HCl standard

-

Methanol (HPLC grade)

-

Formic acid (FA)

-

Water (deionized)

-

0.22 µm syringe filters

-

HPLC system with a Diode Array Detector (DAD)

-

C18 column (e.g., Phenomenex Kinetex 2.6 μm C18 100 Å, 100 x 2.1 mm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Methanol.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of L-Tryptophanamide HCl in the mobile phase A.

-

Perform serial dilutions to create a calibration curve with a range of concentrations.

-

-

Sample Preparation:

-

Dissolve the sample containing L-Tryptophanamide HCl in mobile phase A.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Column Temperature: 30°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV absorbance at 280 nm.

-

Gradient Elution: A time-based gradient from Mobile Phase A to Mobile Phase B should be optimized to ensure proper separation.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of L-Tryptophanamide HCl in the sample by interpolating its peak area on the calibration curve.

-

Biological Context and Signaling Pathways

While specific signaling pathways for L-Tryptophanamide HCl are not extensively documented, the metabolic pathways of its parent compound, L-tryptophan, are well-characterized and provide a relevant biological context. L-tryptophan is a precursor to several important biomolecules and is involved in multiple signaling cascades.

L-Tryptophan Metabolism

L-tryptophan is metabolized through three primary pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) (5-hydroxytryptamine) pathway, and the indole (B1671886) pathway by gut microbiota. These pathways are crucial for immune regulation, neurotransmission, and gut homeostasis.

Role in Gut Hormone Secretion

L-tryptophan can stimulate the secretion of gut hormones such as cholecystokinin (B1591339) (CCK) and glucose-dependent insulinotropic peptide (GIP). This action is mediated through the calcium-sensing receptor (CaSR), a G-protein coupled receptor. The activation of CaSR by L-tryptophan, in the presence of extracellular calcium, initiates a downstream signaling cascade involving phospholipase C (PLC), inositol (B14025) triphosphate (IP3), and protein kinase C (PKC), ultimately leading to hormone release.

This document provides a foundational guide for researchers working with L-Tryptophanamide HCl. Further investigation into its specific biological activities and mechanisms of action will undoubtedly contribute to the broader understanding of tryptophan derivatives in biological systems.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of H-Trp-NH2.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage guidelines for L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl), a key compound in neuroscience research, pharmaceutical development, and nutrition science.[1] Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the product for research applications.

Compound Identification and Properties

-

Chemical Name: (2S)-2-amino-3-(1H-indol-3-yl)propanamide hydrochloride[2]

-

Synonyms: L-Tryptophan amide hydrochloride, H-L-Trp-NH2 HCl, Trp-NH2 HCl[3][4]

-

Molecular Formula: C₁₁H₁₄ClN₃O[3]

-

Molecular Weight: 239.70 g/mol

-

Appearance: White to pale cream crystals or powder.

Safety and Hazard Information

While specific toxicity data for this compound is limited, the compound should be handled with care, assuming potential hazards based on its chemical nature and the presence of the hydrochloride salt.

Potential Hazards

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Safety glasses or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat, full-length pants, and closed-toe shoes are required.

-

Respiratory Protection: For operations that may generate dust, a dust respirator or working within a chemical fume hood is necessary.

Handling and Spill Procedures

Safe Handling

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Keep away from heat and sources of ignition.

-

Wash hands thoroughly after handling the compound.

Spill and Leak Procedures

-

Small Spills: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for waste disposal.

-

Large Spills: Evacuate the area. Use a shovel to place the material into a convenient waste disposal container. Avoid generating dust.

-

All waste must be disposed of in accordance with federal, state, and local environmental regulations.

Storage and Stability

Proper storage is crucial to maintain the stability and purity of this compound.

Storage Conditions

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated area.

-

Protect from moisture.

Incompatible Materials

-

Strong oxidizing agents.

Hazardous Decomposition Products

-

Under fire conditions, hazardous thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NO, NO₂), and hydrogen chloride (HCl) gas.

Quantitative Data Summary

| Parameter | Value | Source |

| Storage Temperature (Powder) | -20°C for up to 3 years | |

| Storage Temperature (In Solvent) | -80°C for up to 1 year | |

| Solubility in DMSO | 45 mg/mL (187.73 mM) | |

| Solubility for In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 2 mg/mL (8.34 mM) | |

| Melting Point | 250 °C |

Experimental Protocols

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mg/mL.

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

-

Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage.

Visualized Workflows and Relationships

Caption: Logical workflow for the safe handling of this compound.

This comprehensive guide is intended for research purposes only and should not be used for human consumption. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete information.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with C-Terminal Tryptophanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide sequences. A common structural motif in biologically active peptides is the C-terminal amide, which often enhances metabolic stability and biological activity compared to the corresponding C-terminal acid. Tryptophan, with its unique indole (B1671886) side chain, is a crucial amino acid in many therapeutic peptides, contributing to their structure and function.[1]

This document provides detailed application notes and protocols for the synthesis of peptides featuring a C-terminal Tryptophanamide (Trp-NH2) using Fmoc-based Solid-Phase Peptide Synthesis. The protocols outlined below focus on the use of Rink Amide resin, which upon acidolytic cleavage, yields the desired C-terminal peptide amide.[2] Special consideration is given to the protection of the tryptophan indole side chain and the composition of cleavage cocktails to prevent common side reactions and ensure high purity of the final product.

Data Presentation: Synthesis of a Model Peptide (Ac-Leu-Ala-Gly-Trp-NH2)

The following table summarizes representative quantitative data for the synthesis of a model tetrapeptide with a C-terminal tryptophanamide on Rink Amide resin. The data is compiled from established protocols in the literature.

| Parameter | Value | Reference / Notes |

| Resin | Rink Amide MBHA | Substitution: 0.5 - 0.8 mmol/g |

| Scale of Synthesis | 0.1 mmol | - |

| First Amino Acid | Fmoc-Trp(Boc)-OH | 3 equivalents relative to resin loading |

| Coupling Reagent | HBTU/HOBt/DIPEA | 3:3:6 equivalents |

| Coupling Time | 2 hours per amino acid | Monitored by Kaiser test |

| Final Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | TIS acts as a scavenger to protect Trp |

| Cleavage Time | 2 - 3 hours | At room temperature |

| Crude Peptide Yield | 75 - 85% | Based on initial resin loading |

| Purity of Crude Peptide | >70% | Determined by RP-HPLC |

| Purity after RP-HPLC | >98% | - |

| Overall Isolated Yield | 50 - 60% | After purification and lyophilization |

Experimental Protocols

Resin Preparation and Swelling

-

Place the Rink Amide resin (e.g., 0.1 mmol scale, ~125-200 mg depending on substitution) into a fritted reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged (approximately 10 mL/g of resin).

-

Allow the resin to swell at room temperature for at least 30 minutes with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection of the Resin

-

Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes.

-

Drain the piperidine solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

Coupling of the First Amino Acid (Fmoc-Trp(Boc)-OH)

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HOBt (3 eq.), and HBTU (3 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and vortex for 1 minute to pre-activate.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 2 hours.

-

To check for completion of the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.

-

Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

Peptide Chain Elongation

The subsequent amino acids are coupled sequentially by repeating the following steps for each amino acid in the desired sequence:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in section 2.

-

Washing: Wash the resin with DMF (5x).

-

Coupling: Couple the next Fmoc-protected amino acid using the activation and coupling procedure described in section 3.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

Safety Precaution: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in section 2.

-

Wash the resin thoroughly with DMF (5x) followed by DCM (5x) to remove any residual piperidine and DMF.

-

Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Prepare the cleavage cocktail. For peptides containing tryptophan, a standard and effective cocktail is Reagent K : TFA / water / phenol (B47542) / thioanisole (B89551) / 1,2-ethanedithiol (B43112) (EDT) (82.5:5:5:5:2.5, v/v/w/v/v). A simpler alternative is TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v) . TIS is an excellent scavenger for the carbocations generated during cleavage, thus protecting the tryptophan indole ring from alkylation.[3] For peptides synthesized on Rink Amide resin, the inclusion of 1,3-dimethoxybenzene (B93181) (3% v/v) in the cleavage cocktail can prevent the formation of C-terminal N-alkylated byproducts resulting from linker decomposition.[4][5]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of peptide).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin beads and collect the filtrate into a clean centrifuge tube.

-

Wash the resin beads with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Peptide Precipitation, Washing, and Purification

-

In a fume hood, precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

-

Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation step. Perform this wash step 2-3 times to remove residual scavengers and organic byproducts.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

-

Collect the fractions containing the pure peptide, combine them, and lyophilize to obtain a white, fluffy powder.

Visualizations

Caption: Overall workflow for the synthesis of C-terminal Tryptophanamide peptides.

Caption: Workflow for coupling the first amino acid, Fmoc-Trp(Boc)-OH, to the resin.

Caption: Logical workflow for the final cleavage and deprotection step.

References

- 1. glycopep.com [glycopep.com]

- 2. benchchem.com [benchchem.com]

- 3. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

Applications of Tryptophanamide as a Fluorescent Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Tryptophanamide and its derivatives, particularly N-acetyl-L-tryptophanamide (NATA), serve as versatile fluorescent probes in a wide array of biochemical and biophysical studies. Their intrinsic fluorescence, originating from the indole (B1671886) moiety, is highly sensitive to the local microenvironment, making them powerful tools for investigating molecular interactions, protein structure, and dynamics. This document provides detailed application notes and experimental protocols for the utilization of tryptophanamide-based fluorescent probes.

Characterizing Protein Structure and Dynamics through Fluorescence Quenching

The fluorescence of tryptophanamide can be quenched by various small molecules, a phenomenon that can be exploited to probe the accessibility of tryptophan residues within a protein. This provides insights into protein conformation, folding, and solvent exposure.

Application Note:

Fluorescence quenching studies with tryptophanamide analogs like NATA are fundamental in understanding protein structure. Quenchers such as acrylamide, iodide, oxamate, and pyruvate (B1213749) can decrease the fluorescence intensity of tryptophanamide through collisional (dynamic) or static mechanisms.[1][2] The efficiency of this quenching, quantified by the Stern-Volmer constant (Ksv), is indicative of the proximity and accessibility of the tryptophan residue to the quencher.[1] By comparing the quenching of a free tryptophanamide derivative in solution to that of a tryptophan residue within a protein, researchers can infer the degree of burial of the protein's tryptophan residues.

Quantitative Data Summary:

| Fluorophore | Quencher | Stern-Volmer Constant (Ksv) (M⁻¹) | Solvent/Buffer | Reference |

| Tryptophan | Oxamate | 16 | Phosphate Buffer (pH 7) | [1] |

| Tryptophan | Pyruvate | 20 | Phosphate Buffer (pH 7) | [1] |

| N-acetyl-L-tryptophanamide (NATA) | Oxamate | ~16 | Phosphate Buffer (pH 7) | |

| N-acetyl-L-tryptophanamide (NATA) | Pyruvate | ~20 | Phosphate Buffer (pH 7) | |

| 1-methyl-tryptophan | Oxamate | 16.5 | Phosphate Buffer (pH 7) |

| Compound | Quantum Yield (in Water) | Quantum Yield (in Dioxane) | Reference |

| 3-methylindole (3MI) | 0.31 | ~0.35 | |

| N-acetyl-L-tryptophanamide (NATA) | 0.13 | ~0.35 | |

| N-acetyl-L-tryptophan ethyl ester (NATE) | 0.057 | ~0.35 |

Experimental Protocol: Fluorescence Quenching Assay

Objective: To determine the accessibility of tryptophan residues in a protein using a small molecule quencher and NATA as a control.

Materials:

-

Purified protein containing tryptophan residues

-

N-acetyl-L-tryptophanamide (NATA)

-

Quencher stock solution (e.g., acrylamide, potassium iodide, oxamate, pyruvate)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the protein of interest at a known concentration in the buffer. The final concentration should yield a fluorescence intensity in the linear range of the instrument.

-

Prepare a stock solution of NATA in the same buffer at a concentration that gives a similar fluorescence intensity to the protein solution.

-

Prepare a concentrated stock solution of the quencher.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan.

-

Set the emission wavelength scan range from 310 nm to 500 nm.

-

Record the fluorescence emission spectrum of the protein solution and the NATA solution in the absence of the quencher.

-

-

Quenching Titration:

-

Add small aliquots of the concentrated quencher stock solution to both the protein and NATA solutions.

-

After each addition, mix gently and allow the sample to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum.

-

Repeat the additions to obtain a series of measurements at different quencher concentrations.

-

-

Data Analysis:

-

Correct the fluorescence intensities for dilution effects.

-

Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

-

The data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].

-

Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit. A higher Ksv value for the protein compared to NATA suggests that the tryptophan residues are accessible to the quencher.

-

Correcting for Inner Filter Effects in Protein-Ligand Binding Assays

Tryptophan fluorescence quenching is a common method to determine the binding affinity of a ligand to a protein. However, if the ligand absorbs light at the excitation or emission wavelengths of tryptophan, an "inner filter effect" can lead to an apparent quenching, resulting in inaccurate binding constants. NATA is an essential control to correct for this artifact.

Application Note:

The inner filter effect (IFE) is a significant source of error in fluorescence-based binding assays. It arises from the absorption of excitation or emission light by the titrant (ligand), which reduces the measured fluorescence intensity independently of any direct interaction with the fluorophore (tryptophan). To isolate the fluorescence quenching due to true binding, a control titration is performed with NATA, a tryptophan analog that is not expected to bind the ligand. Any decrease in NATA fluorescence upon ligand titration is attributed to the IFE and can be used to correct the data from the protein-ligand titration.

Experimental Protocol: Inner Filter Effect Correction

Objective: To measure the binding affinity of a ligand to a protein while correcting for the inner filter effect using NATA.

Materials:

-

Purified protein of interest

-

N-acetyl-L-tryptophanamide (NATA)

-

Ligand of interest

-

Binding buffer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Blank Measurement:

-

Blank the spectrofluorometer with the binding buffer.

-

-

NATA Control Titration:

-

Prepare a solution of NATA in the binding buffer (e.g., 1 µM).

-

Record the initial fluorescence emission spectrum (excitation at 295 nm, emission scan 310-500 nm).

-

Titrate the ligand into the NATA solution, recording the fluorescence spectrum after each addition and a brief incubation period (e.g., 10 minutes).

-

-

Protein-Ligand Titration:

-

Prepare a solution of the protein in the binding buffer. The concentration should be chosen to give a sufficient fluorescence signal.

-

Record the initial fluorescence emission spectrum.

-

Perform the same titration with the ligand as was done for the NATA control, recording the spectra after each addition and incubation.

-

-

Data Analysis:

-

For each titration point, calculate the correction factor for the inner filter effect from the NATA titration: IFE_correction = F₀_NATA / F_NATA, where F₀_NATA is the initial fluorescence of NATA and F_NATA is the fluorescence at a given ligand concentration.

-

Correct the fluorescence data from the protein-ligand titration by multiplying the observed fluorescence (F_obs_protein) at each ligand concentration by the corresponding IFE_correction factor: F_corrected_protein = F_obs_protein * IFE_correction.

-

Plot the change in corrected fluorescence (ΔF = F₀_protein - F_corrected_protein) against the ligand concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

-

Sensing of Metal Ions

Derivatives of tryptophan, and by extension tryptophanamide, can be utilized as fluorescent probes for the detection of metal ions. The interaction of the indole ring or other functional groups with metal ions can lead to a change in fluorescence intensity, providing a basis for a sensor.

Application Note:

The fluorescence of tryptophan and its derivatives can be quenched or enhanced upon binding to certain metal ions. For example, Cu²⁺ and Ni²⁺ are known to quench tryptophan fluorescence. This property can be harnessed to develop fluorescent sensors for the detection and quantification of these metal ions in aqueous solutions. The sensitivity and selectivity of the probe can be tuned by modifying the tryptophanamide structure.

Quantitative Data Summary:

| Fluorophore | Metal Ion | Association Constant (at pH 9) (M⁻¹) | Reference |

| Tryptophan | Cu²⁺ | 1.9 x 10⁵ | |

| Glycyl-tryptophan | Cu²⁺ | 4.4 x 10⁴ | |

| Tryptophan | Ni²⁺ | 4.0 x 10⁴ | |

| Glycyl-tryptophan | Ni²⁺ | 6.9 x 10³ |

| Probe | Metal Ion | Limit of Detection (LOD) | Reference |

| Tryptophanhydroxamic Acid-Stabilized Au Nanoclusters | Cu²⁺ | 3.16 µM | |

| Tryptophanhydroxamic Acid-Stabilized Au Nanoclusters | Fe³⁺ | ~11 µM |

Experimental Protocol: Metal Ion Detection

Objective: To detect and quantify a specific metal ion using a tryptophanamide-based fluorescent probe.

Materials:

-

Tryptophanamide or a suitable derivative

-

Stock solutions of various metal ions

-

Buffer solution (pH should be optimized for the specific interaction)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Probe Characterization:

-

Prepare a solution of the tryptophanamide probe in the chosen buffer.

-

Record its fluorescence excitation and emission spectra to determine the optimal wavelengths.

-

-

Selectivity Screening:

-

To aliquots of the probe solution, add different metal ion solutions to the same final concentration.

-

Measure the fluorescence intensity for each sample.

-

Identify the metal ion(s) that cause a significant change in fluorescence.

-

-

Titration for Quantification:

-

Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target metal ion.

-

Measure the fluorescence intensity of each solution.

-

-

Data Analysis:

-

Plot the fluorescence intensity or the change in fluorescence intensity against the metal ion concentration.

-

For quenching, a Stern-Volmer plot can be used to determine the quenching constant.

-

A calibration curve can be generated from the linear portion of the plot to determine the concentration of the metal ion in unknown samples.

-

The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.

-

References

- 1. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-Trp-NH2.HCl in Aminopeptidase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl) is a valuable substrate for the characterization and kinetic analysis of various aminopeptidases. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. These enzymes play crucial roles in numerous physiological processes, including protein degradation, hormone regulation, and signal transduction. Consequently, they are significant targets for drug discovery and development in areas such as oncology, immunology, and cardiovascular diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in aminopeptidase (B13392206) enzyme assays.

Application Notes

This compound serves as a chromogenic or fluorogenic substrate precursor for a variety of aminopeptidases, particularly those with a preference for bulky, hydrophobic residues at the N-terminus. The enzymatic hydrolysis of the amide bond in this compound releases L-tryptophan and ammonia. The rate of this reaction can be monitored by detecting the appearance of L-tryptophan, which possesses intrinsic fluorescence, or by colorimetric or fluorometric detection of either product after derivatization.

Key Applications:

-

Enzyme Activity Assays: Determination of the catalytic activity of purified aminopeptidases or aminopeptidases in complex biological samples such as cell lysates or tissue homogenates.

-

Kinetic Studies: Elucidation of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) to understand the enzyme's affinity for the substrate and its catalytic efficiency.

-

Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify potential aminopeptidase inhibitors for therapeutic development.

-

Substrate Specificity Profiling: Comparison of the hydrolysis rates of this compound with other amino acid amide substrates to determine the substrate specificity of a particular aminopeptidase.

Advantages of this compound as a Substrate:

-

Intrinsic Fluorescence of Product: The product of the reaction, L-tryptophan, is naturally fluorescent, which can provide a basis for a direct and sensitive detection method.

-

Structural Analogue: As an amino acid amide, it closely mimics the natural peptide substrates of aminopeptidases.

Data Presentation

While specific kinetic data for this compound with various aminopeptidases is not extensively reported in publicly available literature, the following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to determine these parameters empirically for their specific enzyme of interest.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |

| Aminopeptidase N (APN) | This compound | TBD | TBD | TBD | TBD | 7.0 - 7.5 |

| Leucine Aminopeptidase | This compound | TBD | TBD | TBD | TBD | ~9.0 |

| Tryptophanase | L-Tryptophan | TBD | TBD | TBD | TBD | TBD |

TBD: To Be Determined experimentally.

Experimental Protocols

Protocol 1: General Aminopeptidase Activity Assay using HPLC Detection of L-Tryptophan

This protocol describes a general method for measuring aminopeptidase activity by quantifying the L-tryptophan produced from the enzymatic hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (Substrate)

-

Purified aminopeptidase or biological sample containing the enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))

-

HPLC system with a fluorescence detector (Excitation: ~280 nm, Emission: ~360 nm)

-

Reversed-phase C18 HPLC column

-

Mobile Phase (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid (TFA))

-

L-Tryptophan standard solutions for calibration curve

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in ultrapure water.

-

Prepare a series of L-tryptophan standard solutions in the assay buffer for generating a standard curve.

-

Prepare the assay buffer and quenching solution.

-

-

Enzyme Reaction:

-

Set up reaction tubes containing the desired volume of assay buffer.

-

Add the enzyme solution to the reaction tubes. Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the this compound substrate solution. The final substrate concentration should be optimized based on preliminary experiments.

-

Incubate the reaction for a specific time period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the quenching solution.

-

-

Sample Preparation for HPLC:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject a defined volume of the supernatant onto the HPLC system.

-

Separate the components using a suitable gradient of the mobile phase.

-

Detect the L-tryptophan peak using the fluorescence detector.

-

Quantify the amount of L-tryptophan produced by comparing the peak area to the standard curve generated from the L-tryptophan standards.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (e.g., in µmol of tryptophan produced per minute per mg of enzyme).

-

Protocol 2: High-Throughput Screening of Aminopeptidase Inhibitors

This protocol is adapted for a 96-well plate format suitable for screening compound libraries for aminopeptidase inhibitors.

Materials:

-

This compound (Substrate)

-

Purified aminopeptidase

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Quenching/Detection Reagent (e.g., a reagent that reacts with tryptophan to produce a colored or fluorescent product)

-

96-well microplate

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Prepare Reagents:

-

Prepare stock solutions of the enzyme, substrate, and test compounds.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the test compounds to the appropriate wells (typically in a range of concentrations). Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the this compound substrate solution to all wells.

-

Incubate the plate at 37°C for a predetermined time.

-

-

Detection:

-

Stop the reaction and develop the signal by adding the quenching/detection reagent.

-

Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percent inhibition for each test compound compared to the positive control.

-

Determine the IC50 values for active compounds.

-

Mandatory Visualizations

Caption: Workflow for a typical aminopeptidase assay using this compound.

Caption: The role of Aminopeptidase N in the Renin-Angiotensin System.[1][2]

References

Protocol for the Dissolution and Use of H-Trp-NH2.HCl in Cell Culture Experiments

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tryptophanamide hydrochloride (H-Trp-NH2.HCl) is an endogenous metabolite of L-tryptophan.[1] It has been identified in various biological fluids, including urine and blood.[2] Research indicates its potential role in cellular processes, such as inhibiting cell proliferation and inducing necrosis in specific cell types like human retinal pigment epithelium cells (HRPECs).[1] Levels of L-tryptophanamide have been found to be elevated in patients with wet age-related macular degeneration (wAMD).[1] This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments.

Physicochemical Properties and Storage

This compound is supplied as a solid and should be handled with care, considering it a potentially hazardous material.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N₃O · HCl | |

| Molecular Weight | 239.7 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage (Solid) | -20°C for ≥ 4 years | |

| Storage (Solvent) | -80°C for up to 1 year |

Solubility Data

The choice of solvent is critical for preparing stock solutions. This compound is soluble in both organic solvents and aqueous buffers.

| Solvent | Solubility | Notes | Reference |

| DMSO | ~1 mg/mL to 48 mg/mL (200.25 mM) | Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility. | |

| Dimethylformamide | ~1 mg/mL | - | |

| PBS (pH 7.2) | ~5 mg/mL | Recommended for preparing organic solvent-free aqueous solutions. Aqueous solutions are not recommended for storage for more than one day. |

Experimental Protocols

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

-

Add the appropriate volume of anhydrous DMSO. For a 10 mg/mL stock, add 1 mL of DMSO.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

-

Once completely dissolved, the stock solution is ready for use or storage.

-

For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment by diluting the stock solution in a sterile aqueous buffer or cell culture medium.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Thaw the stock solution at room temperature.

-

Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment.

-

Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to reach the final working concentration.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is insignificant, typically below 0.1%, as higher concentrations can have physiological effects on cells.

-

Add the final working solution to your cell culture plates.

Experimental Workflow Diagram

Caption: Workflow for preparing this compound solutions for cell culture.

Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are still under investigation, its precursor, L-tryptophan, and its metabolites are known to influence various cellular processes. For instance, tryptophan metabolism is crucial for immune tolerance. Tryptophan can also inhibit the activity of myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation. The diagram below illustrates a hypothetical pathway where this compound might influence cellular function, potentially through pathways related to its metabolic origin.

Hypothetical Signaling Pathway Diagram

Caption: Potential signaling effects of this compound in a cell.

References

Tryptophanamide Hydrochloride: A Versatile Scaffold for Bioactive Molecules in Medicinal Chemistry

Introduction

L-Tryptophanamide hydrochloride, a derivative of the essential amino acid L-tryptophan, is a valuable and versatile building block in medicinal chemistry. Its inherent indole (B1671886) moiety, primary amide, and chiral amine provide a rich scaffold for the synthesis of a diverse range of bioactive compounds. This application note explores the utility of tryptophanamide hydrochloride in the development of novel therapeutic agents, providing detailed protocols for its derivatization and summarizing the biological activities of related structures.

Physicochemical Properties of L-Tryptophanamide Hydrochloride

A clear understanding of the physicochemical properties of L-tryptophanamide hydrochloride is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 5022-65-1 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClN₃O | [1][2] |

| Molecular Weight | 239.7 g/mol | [2] |

| Appearance | White to pale cream crystals or powder | |

| Purity (HPLC) | ≥94.0% - 98.61% | |

| Solubility | Soluble in DMSO (48 mg/mL) |

Applications in Medicinal Chemistry

The tryptophanamide scaffold is a key component in the design of various therapeutic agents due to the biological significance of the indole nucleus. Tryptophan and its derivatives are precursors to the neurotransmitter serotonin (B10506) and are involved in the kynurenine (B1673888) pathway, which plays a role in neurodegenerative and psychiatric diseases. The indole ring system is a common feature in many antimicrobial, antiviral, and anticancer agents.

Derivatization of tryptophanamide, typically through N-acylation of the primary amine, allows for the introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of L-tryptophanamide hydrochloride, a crucial step in the synthesis of novel drug candidates.

Protocol 1: General Procedure for N-Acylation of L-Tryptophanamide Hydrochloride with an Acyl Chloride

This protocol describes a standard method for the formation of an amide bond between L-tryptophanamide hydrochloride and an acyl chloride.

Materials:

-

L-Tryptophanamide hydrochloride

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend L-tryptophanamide hydrochloride (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free amine.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexanes) to yield the pure N-acyl-L-tryptophanamide derivative.

Protocol 2: General Procedure for Amide Coupling of L-Tryptophanamide Hydrochloride with a Carboxylic Acid using a Coupling Agent

This protocol outlines the formation of an amide bond using a carboxylic acid and a peptide coupling reagent.

Materials:

-

L-Tryptophanamide hydrochloride

-

Carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.

-

Activation: Add EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve L-tryptophanamide hydrochloride (1.0 eq) in anhydrous DMF or DCM and add triethylamine (1.1 eq) to generate the free amine. Add this solution to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acyl-L-tryptophanamide.

Biological Activity of Tryptophan Derivatives

While specific biological data for simple N-acyl derivatives of tryptophanamide hydrochloride are not extensively reported, the broader class of tryptophan derivatives has shown significant promise in various therapeutic areas. The following tables summarize the cytotoxic and antimicrobial activities of selected tryptophan-based compounds.

Anticancer Activity of Tryptophan Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | |

| Tryptanthrin derivative 10a | MCF7/ADR, H522, M14, DU145 | < 1 | |

| Tryptanthrin derivative 20e | Leukemia, Colon, Breast | 7.13 - 30.48 | |

| Tryptanthrin derivative 46 | A549/DDP | 0.14 ± 0.03 |

Antimicrobial Activity of Tryptophan Derivatives

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |

| Indolmycin (B1671932) derivative 7aa | S. aureus, S. epidermidis | 0.125 - 2 | |

| Indolmycin derivative 7ba | S. aureus, S. epidermidis | 0.125 - 2 | |

| Indolmycin derivative 7ca | S. aureus, S. epidermidis | 0.125 - 2 | |

| Indolmycin derivative 7ea | S. aureus, S. epidermidis | 0.125 - 2 |

Visualizing Workflows and Pathways

Experimental Workflow for N-Acylation

The general workflow for the synthesis of N-acyl tryptophanamide derivatives from L-tryptophanamide hydrochloride can be visualized as a series of sequential steps.

Caption: A generalized workflow for the synthesis of N-acyl tryptophanamide derivatives.

Potential Signaling Pathway Modulation

Many indole-containing compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is one such critical pathway.

Caption: Hypothetical inhibition of the MAPK signaling pathway by a tryptophanamide-derived anticancer agent.

Conclusion

L-Tryptophanamide hydrochloride serves as an excellent starting material for the synthesis of diverse molecular architectures in medicinal chemistry. Its derivatization, primarily through N-acylation, provides a straightforward route to novel compounds with potential therapeutic applications. The protocols and data presented herein offer a foundational resource for researchers engaged in the design and development of new drugs based on this versatile indole-containing building block. Further exploration of the structure-activity relationships of tryptophanamide derivatives will undoubtedly lead to the discovery of potent and selective therapeutic agents.

References

Application Note: A Validated HPLC Method for the Quantification of H-Trp-NH2.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of H-Trp-NH2.HCl (L-Tryptophanamide hydrochloride). The described reversed-phase HPLC (RP-HPLC) method is tailored for high-throughput analysis, offering excellent linearity, accuracy, and precision. This document provides comprehensive experimental protocols for method development and validation, adhering to the International Council for Harmonisation (ICH) guidelines. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and ease of implementation in a research or quality control setting.

Introduction

This compound, the hydrochloride salt of L-Tryptophanamide, is a derivative of the essential amino acid L-Tryptophan.[1][2] It serves as a valuable building block in peptide synthesis and is utilized in the development of various pharmaceutical compounds.[1] Accurate quantification of this compound is critical for ensuring the quality and consistency of raw materials and finished products in the pharmaceutical industry. This application note presents a validated RP-HPLC method designed for this purpose.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental for HPLC method development.

| Property | Value | Reference |

| Synonyms | L-Tryptophanamide hydrochloride, (S)-alpha-amino-1H-indole-3-propionamide monohydrochloride | [3] |

| Molecular Formula | C11H14ClN3O | [3] |

| Molecular Weight | 239.70 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Solubility | Soluble in Water and DMSO |

HPLC Method Development

The developed method utilizes reversed-phase chromatography, which is a standard and effective technique for the separation of peptides and related compounds.

Chromatographic Conditions

The following table outlines the optimized chromatographic conditions for the quantification of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | 10-60% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 280 nm |

| Run Time | 15 minutes |